molecular formula C7H15NO B010631 1-Pyrrolidinepropanol CAS No. 19748-66-4

1-Pyrrolidinepropanol

Cat. No. B010631
CAS RN: 19748-66-4
M. Wt: 129.2 g/mol
InChI Key: ZMJQROKRSPSLFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Pyrrolidinepropanol belongs to the class of organic compounds known as pyrrolidines, which are characterized by a five-membered ring structure consisting of four carbon atoms and one nitrogen atom. This structural motif is foundational in many natural products and biologically active molecules. Pyrrolidine derivatives are of significant interest due to their versatile chemical properties and potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of pyrrolidine derivatives, including compounds like 1-Pyrrolidinepropanol, can be achieved through various methods, including the reaction of methyl ester of furyl-2-carbonylpyruvic acid with aromatic aldehyde and 1-amino-2-hydroxypropane or 3-amino-1-hydroxypropane when heated in dioxane. These synthetic routes allow for the introduction of various substituents, providing a pathway for creating new medicinal molecules with improved biological activity (Rubtsova et al., 2020).

Molecular Structure Analysis

The structure of newly synthesized pyrrolidine derivatives is confirmed using spectroscopic methods such as 1H NMR spectroscopy and IR spectrometry. These techniques demonstrate the presence of characteristic bands and peaks corresponding to the structural features of pyrrolidine derivatives, confirming the successful synthesis of the target compounds (Rubtsova et al., 2020).

Chemical Reactions and Properties

Pyrrolidine derivatives undergo a variety of chemical reactions, contributing to their versatile chemical properties. For instance, catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides offers access to pyrrolidine derivatives with different stereochemical patterns, highlighting the structural diversity achievable in pyrrolidine synthesis (Adrio & Carretero, 2019).

Scientific Research Applications

  • Scientific Field: Medicinal Chemistry

    • Pyrrolones and pyrrolidinones, which include 1-Pyrrolidinepropanol, are five-membered heterocycles and are versatile lead compounds for designing powerful bioactive agents .
    • They are among the most essential heterocyclic pharmacophores inducing prominent pharmaceutical effects .
  • Application: Drug Discovery

    • Pyrrolidin-2-one is a five-membered lactam present in both natural and synthetic compounds .
    • The presence of a pyrrol-2-one fragment in drugs and natural compounds has gained significant attention in the development of novel methods of their synthesis .
    • Pyrrolidin-2-ones have been used in the synthesis of various alkaloids .
  • Methods of Application or Experimental Procedures

    • The application of microwave-assisted organic synthesis (MAOS) for the synthesis of pyrrolidines has had a strong impact, allowing synthetic efficiency to be increased, and also supporting the new era of green chemistry .
  • Results or Outcomes

    • A wide spectrum of pyrrolones and pyrrolidinone derivatives have been synthesized and most of them have various significant biological activities .
    • These derivatives can be used for the future development of novel compounds active against different infections and diseases .

properties

IUPAC Name

3-pyrrolidin-1-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c9-7-3-6-8-4-1-2-5-8/h9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMJQROKRSPSLFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30173433
Record name 1-Pyrrolidinepropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30173433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Pyrrolidinepropanol

CAS RN

19748-66-4
Record name 1-Pyrrolidinepropanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19748-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pyrrolidinepropanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019748664
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Pyrrolidinepropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30173433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1-Pyrrolidinyl)-1-propanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

3-Bromopropan-1-ol (27.3 mL, 302 mmol) was added to a solution of pyrrolidine (47.2 g, 655 mmol) in toluene (1000 mL) and the mixture was stirred at room temperature for 48 hours. The reaction mixture was then filtered and the filtrate was evaporated under reduced pressure. The residue was distilled and the title product was obtained as a colourless liquid at 100° C./7 mmHg, (23.1 g, 59%).
Quantity
27.3 mL
Type
reactant
Reaction Step One
Quantity
47.2 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of pyrrolidine (50 g, 0.7 mol) and 3-chloropropan-1-ol (66.15 g, 0.7 mol) in acetonitrile (1l) containing potassium carbonate (145 g, 1.05 mol) was refluxed for 20 hours. After cooling, the mixture was filtered, the solid was washed with acetonitrile and the filtrate was evaporated. The residue was distilled at about 130° C. under about 70 mmHg to give 1-(3-hydroxypropyl)pyrrolidine (62.1 g, 69%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
66.15 g
Type
reactant
Reaction Step One
Quantity
145 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

Potassium carbonate (269 g) and pyrrolidine (200 mL) were added in that order to a THF solution (500 mL) of 3-bromopropanol (200 g) at 0° C. The reaction liquid was stirred at room temperature for 15 hours, then ethyl acetate (500 mL) was added to it, and further stirred at room temperature for 1 hour. The obtained reaction liquid was filtered through Celite, and the solid on the Celite was washed with ethyl acetate. The wash liquid and the filtrate were concentrated under reduced pressure, and ethyl acetate (500 mL) was added to the resulting residue, then stirred for 1 hour and filtered through Celite. The filtrate was concentrated under reduced pressure, and the resulting residue was purified through distillation (boiling point: 62° C., 1 mmHg) to obtain (3-hydroxypropyl)pyrrolidine (156 g, yield 95%).
Quantity
269 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods V

Procedure details

Pyrrolidine (50 g, 700 mmol), 3-chloropropanol (58.5 ml, 700 mmol) and potassium carbonate (145 g, 1.05 mol) were refluxed in acetonitrile (1 l) for 20 hours. Upon cooling to ambient temperature the precipitate was filtered off and rinsed with acetonitrile. The solvent was evaporated off and the residual oil purified by distillation under vacuum to give 3-(pyrrolidin-1-yl)propan-1-ol (62.1 g, 69%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
58.5 mL
Type
reactant
Reaction Step One
Quantity
145 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Pyrrolidinepropanol
Reactant of Route 2
Reactant of Route 2
1-Pyrrolidinepropanol
Reactant of Route 3
Reactant of Route 3
1-Pyrrolidinepropanol
Reactant of Route 4
Reactant of Route 4
1-Pyrrolidinepropanol
Reactant of Route 5
Reactant of Route 5
1-Pyrrolidinepropanol
Reactant of Route 6
1-Pyrrolidinepropanol

Citations

For This Compound
7
Citations
N CAMERMAN, A CAMERMAN - Molecular Pharmacology, 1971 - Citeseer
The crystal arid molecular structure of procychidine(a-cyclohexyh-a-phenyl- 1-pyrrolidinepropanol) imas been determined in order to investigate structural bases for its biological activity …
Number of citations: 20 citeseerx.ist.psu.edu
CK Chen, AG Hortmann… - Journal of the American …, 1988 - ACS Publications
" Similar results were obtained for additional cyclic aminoalkanol analogues (Chen, C.-., unpublished). In no case was any attempt made to determine the relative percentage of …
Number of citations: 90 pubs.acs.org
MAHBINM HANAFI - 2019 - academia.edu
Pharmaceuticals and personal care products (PPCPs) are ubiquitously found in surface water and aquatic organisms. They include antibiotic, pain killer, hypertension drug, anti-…
Number of citations: 2 www.academia.edu
RB Moffett, GN Evenson - Organic Preparations and Procedures …, 1979 - Taylor & Francis
… a,a-Bis(pfluoropheny1 )-B-methyl-1-pyrrolidinepropanol Hydrochloride. - A …
Number of citations: 1 www.tandfonline.com
大木貞雄, 東禎子, 長瀬祐之助 - YAKUGAKU ZASSHI, 1969 - jstage.jst.go.jp
… CHCla 層はCaClaで乾燥し,CHCla を留去後減圧蒸留すると y,z-bis(2-thienyl)2一methyl-1-pyrrolidinepropanol(XIII)が 得られる.bp160ー170 (0.4mmHg).得量0.09g (15%). …
Number of citations: 2 www.jstage.jst.go.jp
照沼大陽, 山本紀哉, 木崎弘明, 野平博之 - 日本化学会誌, 1990 - jlc.jst.go.jp
… は光学活性なprocyclid'zne (α一cyclohexy1一α一phe漁y1-1-pyrrolidinepropanol)とszlapr◎cyclidineを 調製 し,そ れらの抗ムスカリン性について検討した.その 結果,silaprvcyclidineの …
Number of citations: 2 jlc.jst.go.jp
照沼大陽, 山本紀哉, 木崎弘明… - 日本化学会誌 (化学と工業 …, 1990 - jstage.jst.go.jp
… は光学活性なprocyclid'zne (α一cyclohexy1一α一phe漁y1-1-pyrrolidinepropanol)とszlapr◎cyclidineを 調製 し,そ れらの抗ムスカリン性について検討した.その 結果,silaprvcyclidineの …
Number of citations: 3 www.jstage.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.